molecular formula C20H12BrN5 B2656180 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline CAS No. 327039-09-8

2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

Cat. No. B2656180
CAS RN: 327039-09-8
M. Wt: 402.255
InChI Key: DSPLMVUYTQAOJR-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a melting point of 100 °C, and a boiling point of 350 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzotriazole derivatives have gained prominence in medicinal chemistry due to their versatile synthetic methods and pharmacological potential. Researchers have explored the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology . In the context of 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline , consider its potential as a scaffold for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable starting point for drug discovery.

Photoprotective Agents

Certain benzotriazole derivatives exhibit excellent UV-absorbing properties. For instance, dimers of 2-(hydroxyphenyl)benzotriazole have been used as UV absorbers in oil-in-water cosmetic emulsions, particularly in sun creams . The presence of the benzotriazole moiety contributes to their photoprotective behavior, shielding the skin from harmful UV radiation.

Photochemical Studies

Benzotriazole derivatives have been investigated in photochemical studies. For example, the photolysis of 1-substituted benzotriazole arylhydrazones leads to the formation of various products, including phenanthridin-6-yl-2-phenyldiazines and 1-arylamino-1H-benzimidazol-2-carboxylic acid ethyl esters . These studies provide insights into the reactivity and behavior of benzotriazole-containing compounds under light exposure.

Materials Science and Surface Modification

Benzotriazole derivatives are used as corrosion inhibitors and surface modifiers. Their ability to form protective layers on metal surfaces helps prevent corrosion. Researchers have explored their application in protecting metals like copper and silver . Investigate whether 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline can serve as an effective corrosion inhibitor or surface coating material.

Organic Synthesis and Catalysis

Benzotriazole itself acts as a synthetic auxiliary and catalyst in various reactions. It has been employed in the Baylis–Hillman reaction and various coupling reactions . Explore whether 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline can participate in similar transformations or catalytic processes.

Mechanism of Action

While the specific mechanism of action for “2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline” is not available, benzotriazole derivatives have been found to have a variety of biological properties, including antimicrobial, antiprotozoal, antiviral, and antimycobacterial activities .

Safety and Hazards

While specific safety data for “2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline” is not available, benzotriazole is labeled with the signal word “Warning” and has hazard statements H302, H319, H332, H411, H412 .

Future Directions

The future directions for research on benzotriazole derivatives could include further exploration of their biological properties and potential applications in medicinal chemistry .

properties

IUPAC Name

2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLMVUYTQAOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline

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